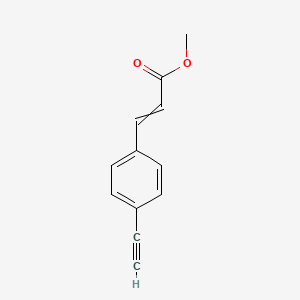

Methyl 3-(4-ethynylphenyl)prop-2-enoate

Description

Methyl 3-(4-ethynylphenyl)prop-2-enoate is an α,β-unsaturated ester featuring a propenoate backbone substituted with a 4-ethynylphenyl group. This compound’s structure combines a conjugated π-system (from the propenoate moiety) with the linear geometry and reactivity of the ethynyl group. Such structural attributes make it a candidate for applications in organic synthesis, materials science, and pharmaceuticals, particularly in reactions involving cycloadditions, polymerizations, or as a Michael acceptor.

Properties

CAS No. |

917910-98-6 |

|---|---|

Molecular Formula |

C12H10O2 |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl 3-(4-ethynylphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H10O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-9H,2H3 |

InChI Key |

GSIMHHRRGJELAA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aldol Condensation: The synthesis of Methyl 3-(4-ethynylphenyl)prop-2-enoate can be achieved through an aldol condensation reaction. This involves the reaction of 4-ethynylbenzaldehyde with methyl acetate in the presence of a base such as sodium hydroxide.

Esterification: Another method involves the esterification of 3-(4-ethynylphenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(4-ethynylphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond and the ethynyl group.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at the ortho and meta positions relative to the ethynyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Formation of 3-(4-carboxyphenyl)prop-2-enoic acid.

Reduction: Formation of Methyl 3-(4-ethylphenyl)propanoate.

Substitution: Formation of halogenated derivatives such as 3-(4-bromophenyl)prop-2-enoate.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Methyl 3-(4-ethynylphenyl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The ethynyl group allows for bioconjugation reactions, making it useful in the labeling of biomolecules for imaging and diagnostic purposes.

Medicine:

Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

Polymer Production: It can be used in the production of specialty polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-ethynylphenyl)prop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in various biochemical assays and drug delivery systems. The compound can also interact with enzymes, potentially inhibiting or modifying their activity through covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic nature of aryl substituents significantly influences the reactivity of α,β-unsaturated esters. Key comparisons include:

Key Insight: Electron-withdrawing groups (e.g., -NO₂, -SO₂Cl) enhance the electrophilicity of the α,β-unsaturated ester, making it more reactive toward nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃, -OH) stabilize the conjugated system, reducing reactivity but improving solubility or photostability. The ethynyl group in the target compound offers a balance, enabling orthogonal reactivity (e.g., alkyne-specific reactions) without drastically altering the electronic profile of the propenoate core.

Crystallographic and Structural Insights

Crystallographic studies of related compounds highlight substituent-driven packing patterns and intermolecular interactions:

- Hydrogen Bonding: Methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate forms O-H···O hydrogen bonds between the hydroxyl group and ester carbonyl, leading to dimeric motifs in the crystal lattice . Such interactions are absent in non-polar derivatives like methyl 4-methoxycinnamate, which instead exhibit van der Waals-dominated packing .

- Conformational Rigidity: Derivatives with bulky substituents (e.g., sulfonamido groups in methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate) adopt non-planar geometries due to steric hindrance, reducing conjugation efficiency .

Biological Activity

Methyl 3-(4-ethynylphenyl)prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an ethynyl group attached to a phenyl ring. Its structural formula is represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have been investigated for their efficacy against various bacterial strains. The underlying mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

This compound has been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, including breast and lung cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Case Studies and Experimental Data

-

Anticancer Efficacy : A study investigated the effects of this compound on human cancer cell lines. The results showed that at concentrations ranging from 10 µM to 50 µM, the compound reduced cell viability by up to 70% in MCF-7 (breast cancer) cells after 48 hours of treatment.

Concentration (µM) Cell Viability (%) 10 85 25 65 50 30 - Mechanistic Insights : Further analysis revealed that this compound induces apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, which are crucial in programmed cell death.

- Synergistic Effects : In combination studies with standard chemotherapeutic agents like doxorubicin, this compound demonstrated synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.